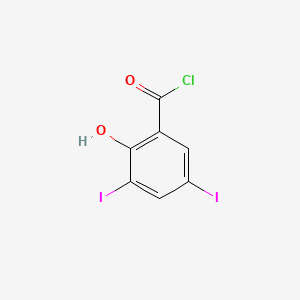
5-Bromo-2-butoxybenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-butoxybenzonitrile: is a benzene derivative with the molecular formula C11H12BrNO and a molecular weight of 254.12 g/mol . This compound has gained significant attention in scientific research due to its diverse applications in various industries.
Mechanism of Action
Target of Action
It is often used in pharmaceutical testing , suggesting that it may interact with a variety of biological targets.
Mode of Action
It’s known that brominated compounds like 5-bromo-2-butoxybenzonitrile can participate in various chemical reactions, such as the suzuki–miyaura coupling , which involves the formation of carbon-carbon bonds.
Biochemical Pathways
Brominated compounds are known to participate in the suzuki–miyaura coupling reaction , which is a type of palladium-catalyzed cross-coupling reaction. This reaction is widely used in organic chemistry for the synthesis of various organic compounds.
Pharmacokinetics
It is known that the compound has a molecular weight of 25413 , which could influence its pharmacokinetic properties.
Result of Action
Given its use in pharmaceutical testing , it is likely that it has significant biological activity.
Action Environment
It is known that the compound should be stored at temperatures between 2 and 8 degrees celsius , suggesting that temperature could influence its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 5-Bromo-2-butoxybenzonitrile typically involves the bromination of 2-butoxybenzonitrile. One common method is the monobromination reaction using N-bromosuccinimide (NBS) in the presence of sulfuric acid . This reaction is carried out under mild conditions to ensure high selectivity and yield.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in achieving consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-butoxybenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used.
Oxidation: Products include carboxylic acids or aldehydes.
Reduction: Products include alcohols or amines.
Coupling Reactions: Products are typically biaryl compounds.
Scientific Research Applications
Chemistry: 5-Bromo-2-butoxybenzonitrile is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme interactions and protein-ligand binding. It serves as a probe in biochemical assays to understand molecular mechanisms.
Medicine: It is used to synthesize novel therapeutic agents targeting specific diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the manufacture of dyes and pigments.
Comparison with Similar Compounds
- 5-Bromo-2-chlorobenzonitrile
- 5-Bromo-2-methoxybenzonitrile
- 5-Bromo-2-ethoxybenzonitrile
Comparison: 5-Bromo-2-butoxybenzonitrile is unique due to its butoxy group, which imparts distinct chemical properties and reactivity. Compared to its analogs, it offers different solubility, stability, and reactivity profiles, making it suitable for specific applications.
Properties
IUPAC Name |
5-bromo-2-butoxybenzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c1-2-3-6-14-11-5-4-10(12)7-9(11)8-13/h4-5,7H,2-3,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDQWWLJODKVJMT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)Br)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10408215 |
Source


|
| Record name | 5-bromo-2-butoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10408215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
515845-97-3 |
Source


|
| Record name | 5-bromo-2-butoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10408215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(4-chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]acetic acid](/img/structure/B1352014.png)
![7-(4-chlorophenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1352015.png)
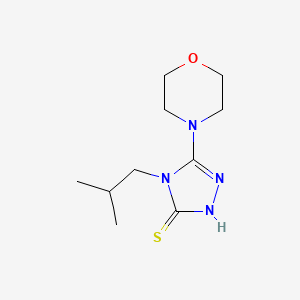


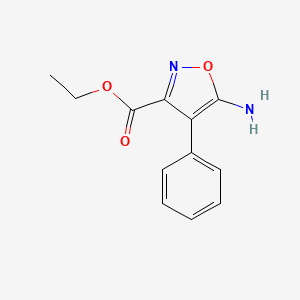
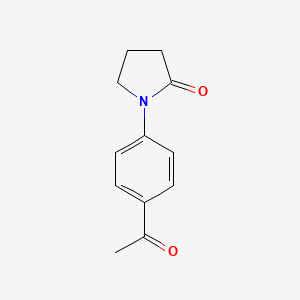
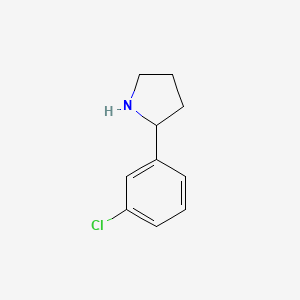
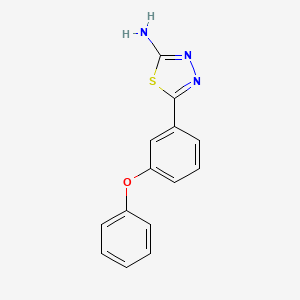
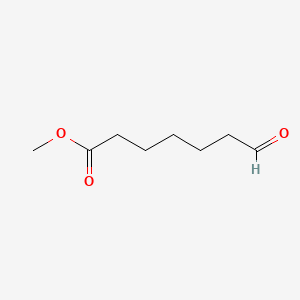
![[4-(Trifluoromethyl)phenyl]acetamide](/img/structure/B1352057.png)
